

Quantum Chemical Calculations for Methallyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: *Methallyl alcohol*

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Abstract

Methallyl alcohol (MAA), or 2-methyl-2-propen-1-ol, is a valuable organic intermediate. Understanding its conformational landscape, spectroscopic properties, and reactivity is crucial for optimizing its applications. Quantum chemical calculations offer a powerful lens to investigate these characteristics at a molecular level. This technical guide provides an in-depth overview of the application of computational chemistry to study **methallyl alcohol**, focusing on its conformational isomerism, vibrational spectroscopy, and potential reaction pathways. It summarizes key quantitative data, details the underlying computational protocols, and illustrates molecular structures and workflows.

Conformational Analysis of Methallyl Alcohol

The flexibility of the C-C-O-H dihedral angle in **methallyl alcohol** gives rise to multiple conformers. The relative stability of these conformers is governed by subtle intramolecular interactions, including the potential for a weak hydrogen bond between the hydroxyl proton and the π -system of the C=C double bond (O-H \cdots π).

Computational Methodology

A robust computational protocol is essential for accurately predicting the geometries and relative energies of the conformers. A common and effective approach involves:

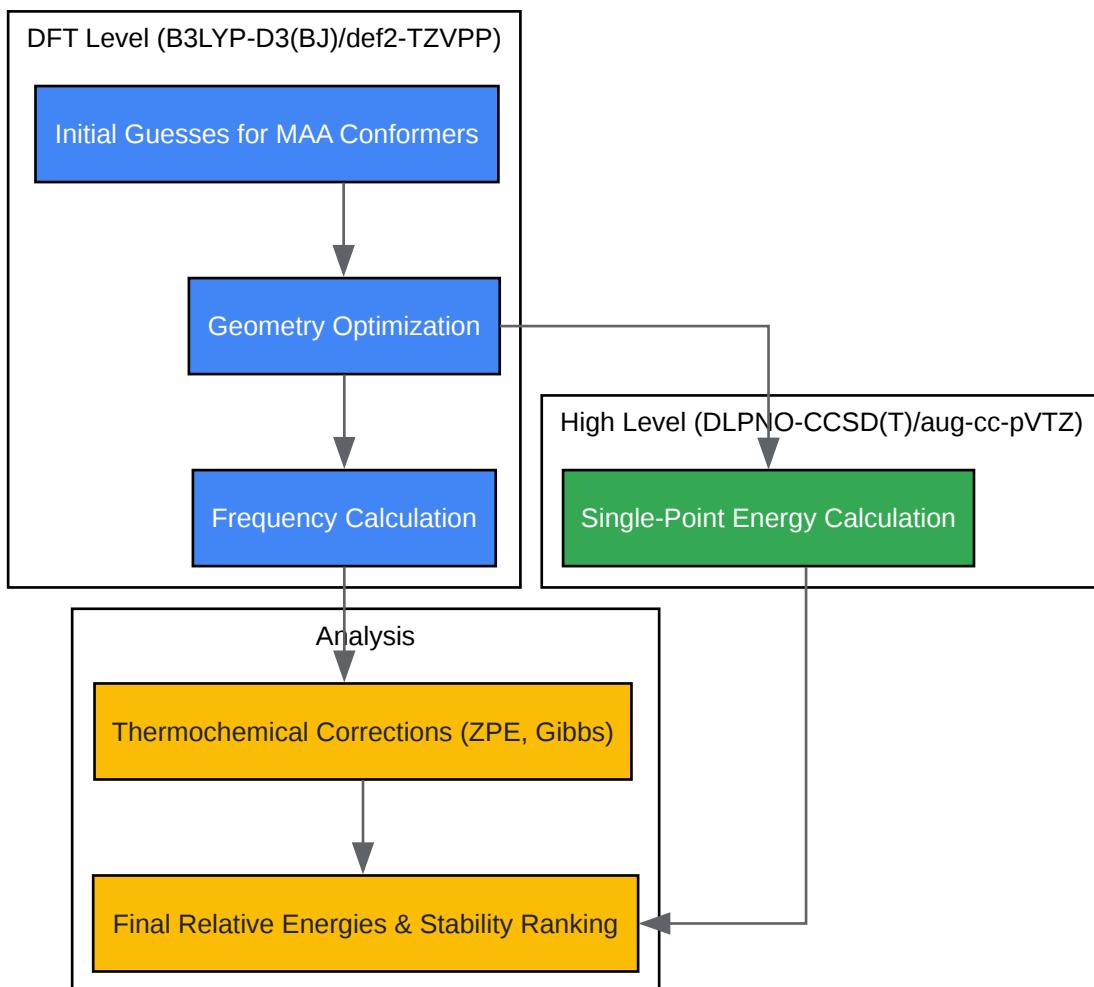
- Geometry Optimization and Vibrational Frequencies: The geometries of all possible conformers are optimized using Density Functional Theory (DFT). A popular functional for this purpose is B3LYP, combined with a dispersion correction (e.g., D3 with Becke-Johnson damping) to properly account for non-covalent interactions. A triple-zeta quality basis set, such as def2-TZVPP, is recommended for a precise description of the electronic structure.[1]
- Energy Refinement: To obtain more accurate energy rankings, single-point energy calculations are performed on the DFT-optimized geometries using a higher-level theory. The Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and perturbative Triples (DLPNO-CCSD(T)) method with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) provides a gold-standard level of accuracy for the electronic energy.[1]
- Thermochemical Corrections: Zero-point vibrational energy (ZPVE) and Gibbs free energy corrections, obtained from the DFT frequency calculations, are added to the high-level electronic energies to determine the final relative stabilities at a given temperature.[1]

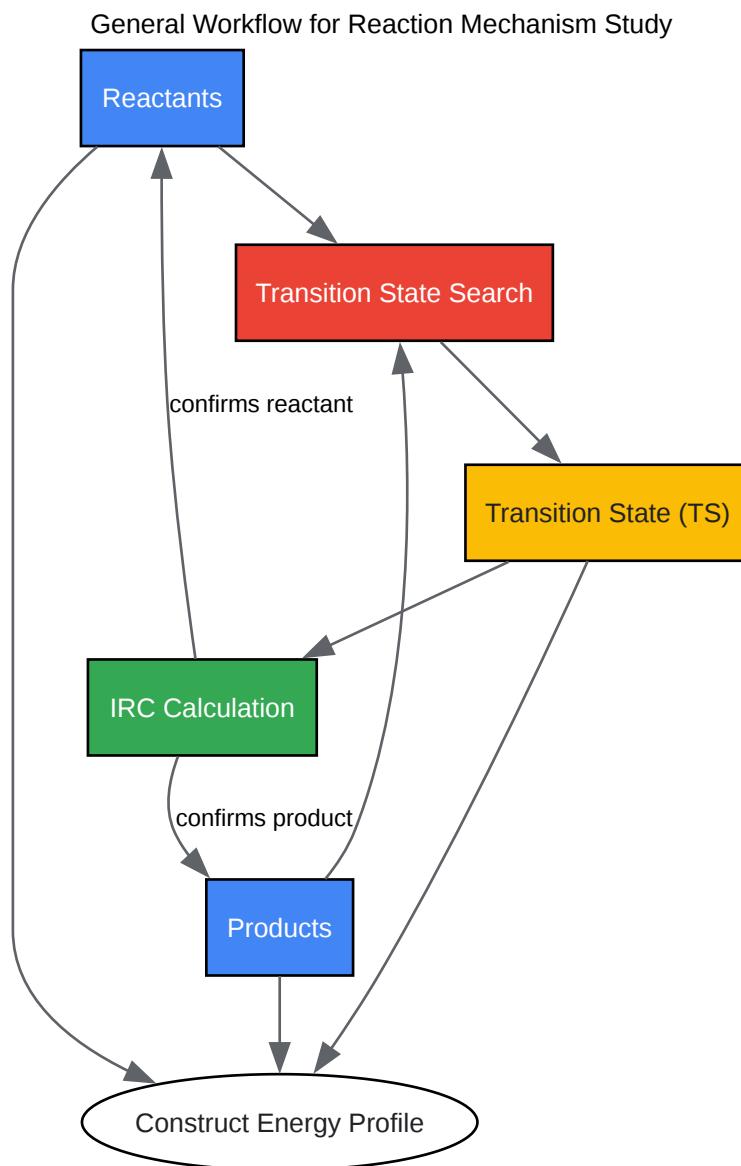
Stable Conformers of Neutral Methallyl Alcohol

Quantum chemical calculations have identified five stable conformers for neutral **methallyl alcohol**.[1] Two of these conformers, MAA-N1 and MAA-N2, are characterized by the hydroxyl group pointing towards the C=C double bond, creating a potential O-H \cdots π intramolecular hydrogen bond. The other three conformers have the OH group oriented away from the π -electron cloud.[1]

The workflow for identifying and ranking these conformers is outlined below.

Workflow for Conformational Analysis





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References

- 1. researchgate.net [researchgate.net]

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